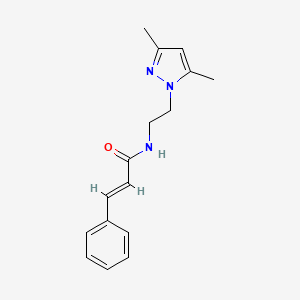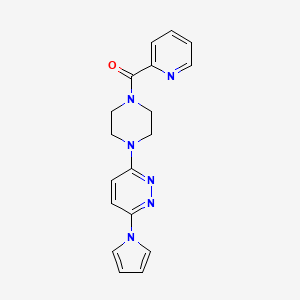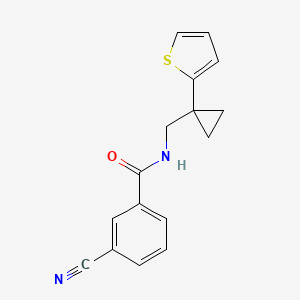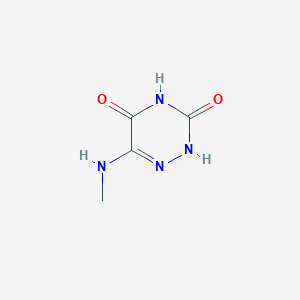
6-(methylamino)-2H-1,2,4-triazine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Photocatalytic Synthesis
6-(Methylamino)-2H-1,2,4-triazine-3,5-dione has been utilized in the synthesis of 6-oxyalkylated 1,2,4-triazine derivatives through a visible-light-induced cross-dehydrogenative coupling reaction. This method employs 2-tert-butylanthraquinone as a metal-free photocatalyst and air as an oxidant at room temperature. The method demonstrates the utility in preparing key intermediates of bioactive molecules (Tan et al., 2022).
Synthesis of as-Triazinoquinazolines
Research has shown that 4-amino-3-(methylthio)-6-R-1,2,4-triazin-5(4H)-ones react with anthranilic acid to yield 1-amino-3-R-2H-as-triazino[3,2-b]quinazoline-2,6(1H)-diones. These compounds have been further explored for deamination and derivative formation, revealing interesting chemical transformations and potential for creating novel compounds (Badawy et al., 1984).
Antibacterial Evaluation
A series of compounds including 6-substituted 1,2,4-triazine derivatives have been synthesized and evaluated for antibacterial activity. These studies have shown the potential of these compounds in inhibiting Gram-positive and Gram-negative microorganisms, demonstrating their significance in medicinal chemistry (Huang & Lee, 2011).
Cocrystal Formation for Structural Analysis
This compound derivatives have been cocrystallized with various triazine and pyrimidine derivatives. This research contributes to understanding the hydrogen-bond-based synthon motifs, essential for the study of molecular interactions and crystal engineering (Gerhardt & Egert, 2015).
Synthesis of New Fused Triazine Derivatives
Researchers have developed novel fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. These compounds have been synthesized and characterized, revealing potential applications in various chemical and pharmaceutical fields (El-All et al., 2016).
Exploration of Novel Heterocyclic Systems
The synthesis of new heterocyclic systems like pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines demonstrates the diverse potential of triazine derivatives in developing new chemical entities with possible pharmacological applications (Karimian & Karimi, 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-(methylamino)-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-5-2-3(9)6-4(10)8-7-2/h1H3,(H,5,7)(H2,6,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMABXFRTXZZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
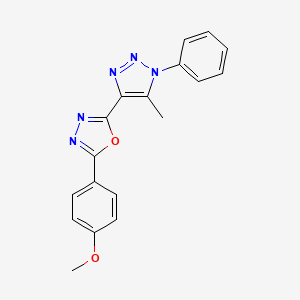
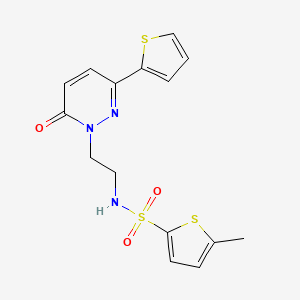
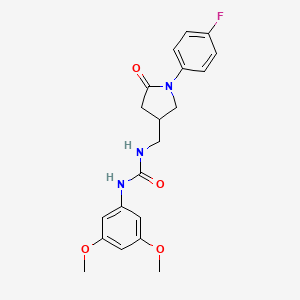


![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)
![N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2598141.png)

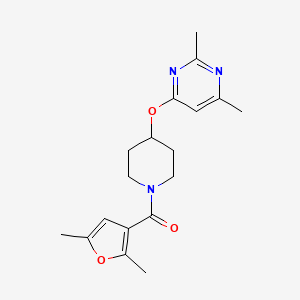
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)
![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)
